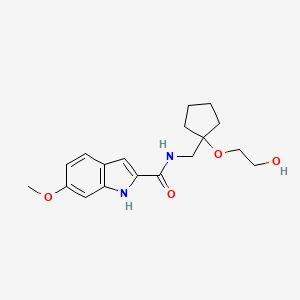

N-((1-(2-羟基乙氧基)环戊基)甲基)-6-甲氧基-1H-吲哚-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

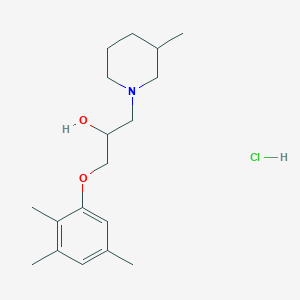

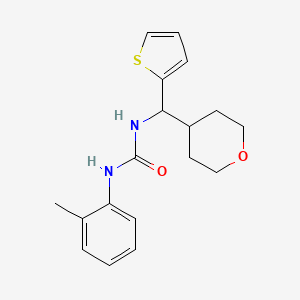

The compound N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is a derivative of indole-2-carboxamide, a class of compounds known for their biological activities. Indole derivatives have been extensively studied due to their potential therapeutic applications, particularly in the inhibition of human LDL peroxidation, which is a key factor in the development of atherosclerosis . The structure of this compound includes an indole group, a methoxy group at the 6-position, and a carboxamide moiety with a cyclopentylmethyl substituent linked through a hydroxyethoxy chain.

Synthesis Analysis

The synthesis of indole-2-carboxamide derivatives, such as the compound , typically involves the modification of the indole nucleus and the carboxamide group. In the case of the compounds studied for LDL peroxidation inhibition, various modulations were systematically performed to optimize their activity . While the specific synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide is not detailed in the provided papers, general methods for synthesizing N-methoxy-N-methylamides, which are structurally related, involve the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride using coupling reagents .

Molecular Structure Analysis

The molecular structure of indole-2-carboxamide derivatives is characterized by the presence of an indole group and a carboxamide substituent. For a closely related compound, N-methyl-1H-indole-2-carboxamide, the structure is essentially planar, and the crystal packing results in the formation of centrosymmetric dimeric rings through N-H---O hydrogen bonds . This information provides insight into the potential molecular interactions and stability of the compound .

Chemical Reactions Analysis

Indole-2-carboxamide derivatives are known to exhibit a variety of chemical reactions due to their functional groups. The carboxamide moiety, in particular, can engage in reactions typical of amides, such as nucleophilic acyl substitution. The methoxy group may also influence the reactivity of the indole nucleus. Although the specific chemical reactions of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-methoxy-1H-indole-2-carboxamide are not described in the provided papers, the structural features suggest that it may undergo similar reactions to other indole-2-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole-2-carboxamide derivatives are influenced by their molecular structure. The planarity of the indole group and the presence of hydrogen bonding can affect the compound's solubility and melting point . The hydroxyethoxy chain in the compound of interest may confer additional solubility in polar solvents. The methoxy and carboxamide groups are likely to impact the compound's acidity and basicity, as well as its ability to engage in hydrogen bonding and other intermolecular interactions .

科学研究应用

1. 合成和生物活性

化合物N-((1-(2-羟基乙氧基)环戊基)甲基)-6-甲氧基-1H-吲哚-2-甲酰胺与Cotterill等人(1994)研究的吲哚醌领域相关。他们描述了具有各种取代基的吲哚醌的合成,表明这些化合物对哺乳动物细胞具有细胞毒性,对缺氧细胞具有特别的毒性。此类研究表明了吲哚醌在癌症研究中的潜力,特别是针对缺氧的肿瘤环境 (Cotterill 等人,1994).

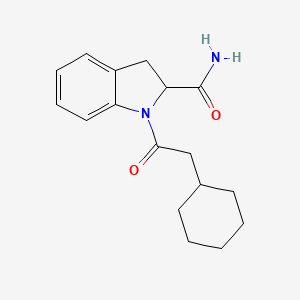

2. 组蛋白脱乙酰酶 6 (HDAC6) 的抑制

Lee 等人(2018)开发了一种与 N-((1-(2-羟基乙氧基)环戊基)甲基)-6-甲氧基-1H-吲哚-2-甲酰胺结构相似的化合物,即 5-芳基酰基吲哚基取代的异羟肟酸。该化合物对 HDAC6(阿尔茨海默病研究中的重要靶标)表现出有效的抑制选择性。该化合物显示出神经保护活性,并具有作为阿尔茨海默病治疗剂的潜力 (Lee 等人,2018).

3. 钯催化的选择性偶联

郑等人(2014)对 N-甲氧基-1H-吲哚-1-甲酰胺(一种具有类似核心结构的化合物)的研究表明,它可用于与芳基硼酸的钯催化选择性偶联。此类研究与药物化学和有机合成相关,证明了吲哚衍生物在创造多样化化学产品方面的多功能性 (郑、张和崔,2014).

4. 肽白三烯拮抗

Jacobs 等人(1993)探索了与主题化合物密切相关的取代的吲哚-5-甲酰胺和吲哚-6-甲酰胺。这些化合物表现出对肽白三烯的有效且选择性的拮抗作用,表明它们在治疗哮喘和过敏反应等疾病中具有潜在用途 (Jacobs 等人,1993).

5. Weinreb 酰胺合成

N-甲氧基-N-甲基酰胺(也称为 Weinreb 酰胺)的合成和用途与主题化合物密切相关。Balasubramaniam 和 Aidhen (2008)回顾了 Weinreb 酰胺在各种合成工作中的应用,强调了它们在学术和工业化学中的用途 (Balasubramaniam 和 Aidhen,2008).

安全和危害

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

属性

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-23-14-5-4-13-10-16(20-15(13)11-14)17(22)19-12-18(24-9-8-21)6-2-3-7-18/h4-5,10-11,20-21H,2-3,6-9,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWMYYYTXNSRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCCC3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2540960.png)

![N-(2-furylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2540967.png)

![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540981.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2540983.png)